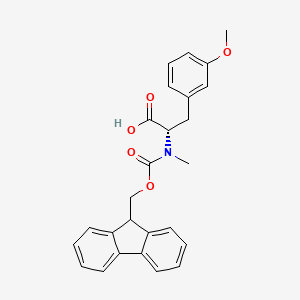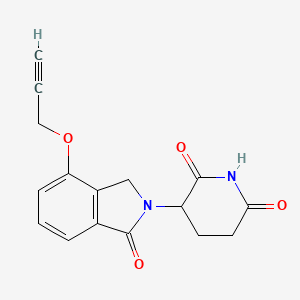
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C15H18O3 It is a derivative of benzene, where three ethyl groups and three formyl groups are attached to the benzene ring at positions 2, 4, and 6
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde can be synthesized through the oxidation of 2,4,6-triethylbenzene. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the ethyl groups to formyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the formyl groups to carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to primary alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.
Major Products Formed
Oxidation: 2,4,6-Triethylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Triethylbenzene-1,3,5-trimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the formyl groups act as electrophilic centers, facilitating nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its formyl groups, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains hydroxyl groups instead of ethyl groups.
2,4,6-Trivinylbenzene-1,3,5-tricarbaldehyde: Contains vinyl groups instead of ethyl groups.
Uniqueness
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its methyl, hydroxy, or vinyl analogs. The ethyl groups provide steric hindrance and can affect the compound’s solubility and interaction with other molecules.
属性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
2,4,6-triethylbenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C15H18O3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h7-9H,4-6H2,1-3H3 |
InChI 键 |
RLSQUOSAOLGUPC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1C=O)CC)C=O)CC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)





![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)

![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)


![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
